Cyclohexanol-1-13C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol-1-13C can be synthesized through the hydrogenation of phenol-1-13C or by the oxidation of cyclohexane-1-13C in the presence of cobalt catalysts . The hydrogenation of phenol-1-13C involves the addition of hydrogen to the phenol ring, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced by the oxidation of cyclohexane-1-13C using air and cobalt catalysts. This process is efficient and yields a mixture of this compound and cyclohexanone-1-13C, which can be separated and purified .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol-1-13C undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to cyclohexanone-1-13C using oxidizing agents such as chromic acid.
Reduction: It can be reduced to cyclohexane-1-13C using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed
Oxidation: Cyclohexanone-1-13C.
Reduction: Cyclohexane-1-13C.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Scientific Research Applications
Cyclohexanol-1-13C is widely used in scientific research due to its labeled carbon-13 isotope, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies. It is used to:
Study metabolic pathways: By tracing the incorporation of the labeled carbon into different metabolites.
Investigate reaction mechanisms: By observing the behavior of the labeled carbon in various chemical reactions.
Develop pharmaceuticals: As a precursor in the synthesis of labeled drugs for pharmacokinetic studies.
Analyze environmental samples: To trace the degradation pathways of cyclohexanol in environmental studies.
Mechanism of Action
Cyclohexanol-1-13C exerts its effects primarily through its interactions with enzymes and other molecular targets. The labeled carbon-13 allows researchers to track the compound’s metabolic fate and understand its biochemical pathways. For example, in oxidation reactions, this compound is converted to cyclohexanone-1-13C, which can further undergo various transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The non-labeled version of cyclohexanol-1-13C, with similar chemical properties but without the carbon-13 isotope.
Cyclohexanone: The oxidized form of cyclohexanol, used in the production of nylon.
Phenol-1-13C: Another labeled compound used in similar NMR studies.
Uniqueness
This compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems .
Properties
IUPAC Name |
(113C)cyclohexanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXRVTGHNJAIIH-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[13CH](CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584027 | |
Record name | (1-~13~C)Cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38134-57-5 | |
Record name | (1-~13~C)Cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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